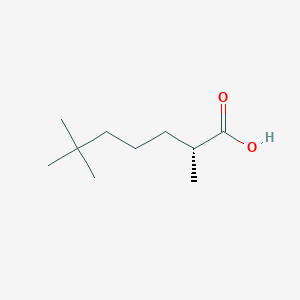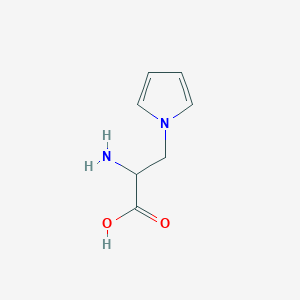![molecular formula C23H22ClN3O4 B2461526 ethyl 4-(2-(8-chloro-10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H,5H,10H)-yl)acetamido)benzoate CAS No. 1226440-14-7](/img/structure/B2461526.png)
ethyl 4-(2-(8-chloro-10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H,5H,10H)-yl)acetamido)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 4-(2-(8-chloro-10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H,5H,10H)-yl)acetamido)benzoate is a synthetic organic compound characterized by a complex structure combining multiple functional groups. It features an ester, an amide, a chlorinated naphthyridinone, and a benzoate moiety. This intricate arrangement imparts unique chemical properties, making it an object of interest in various research fields, particularly in medicinal chemistry and pharmacology.
Mechanism of Action
Target of Action
The primary targets of the compound are currently unknown. The compound belongs to the class of naphthyridines
Mode of Action
It’s known that naphthyridines can interact with their targets through various mechanisms, including binding to active sites or allosteric sites, inhibiting enzymatic activity, or modulating signal transduction pathways .
Biochemical Pathways
Naphthyridines are known to be involved in a wide range of biological processes, including dna replication, transcription, and cell signaling
Pharmacokinetics
The compound’s molecular weight suggests that it may be absorbed in the gastrointestinal tract following oral administration. The compound’s lipophilicity and polarity may also influence its distribution within the body, its metabolism by liver enzymes, and its excretion via the kidneys or liver.
Result of Action
Given the compound’s structural similarity to other naphthyridines, it may exert its effects by modulating the activity of its target proteins, leading to changes in cellular processes such as cell growth, differentiation, or apoptosis .
Preparation Methods
Synthetic Routes and Reaction Conditions
Step 1: Synthesis of 8-chloro-10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H,5H,10H)-amine
React 8-chlorobenzo[b][1,6]naphthyridin-2(1H)-one with hydrazine under reflux to form 8-chloro-3,4-dihydrobenzo[b][1,6]naphthyridin-2-amine.
Reaction Conditions: Reflux in ethanol.
Step 2: N-acylation Reaction
React 8-chloro-3,4-dihydrobenzo[b][1,6]naphthyridin-2-amine with ethyl 4-chlorobenzoate in the presence of a base like triethylamine.
Reaction Conditions: Room temperature, anhydrous conditions.
Industrial Production Methods
Employ batch reactors with controlled temperature and solvent systems.
Utilize continuous flow reactors to increase yield and purity.
Purification by recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation and Reduction
Undergoes oxidation to form corresponding quinone structures.
Reduction typically targets the keto group, forming alcohol derivatives.
Substitution Reactions
Electrophilic substitution at the aromatic ring, facilitated by the electron-withdrawing groups.
Nucleophilic substitution reactions on the ester and amide functionalities.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Conditions: Strong acids (e.g., sulfuric acid), bases (e.g., sodium hydroxide).
Major Products
From oxidation: Quinone derivatives.
From reduction: Alcohol and amine derivatives.
From substitution: Various substituted aromatic compounds.
Scientific Research Applications
Chemistry:
Building block for synthesizing more complex molecules.
Studying reaction mechanisms and kinetics.
Biology:
Investigating biological activities, such as antimicrobial and anticancer properties.
Exploring enzyme inhibition mechanisms.
Medicine:
Potential therapeutic agents for diseases involving overactive cell proliferation.
Precursor for designing drugs targeting specific molecular pathways.
Industry:
Production of specialized dyes and pigments.
Raw material for high-performance polymers and materials.
Comparison with Similar Compounds
Similar Compounds
Ethyl 4-(2-(10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H,5H)-yl)acetamido)benzoate
Ethyl 4-(2-(8-chloro-10-oxo-1,2,3,4-tetrahydrobenzo[b][1,6]naphthyridin-2(1H,5H)-yl)acetamido)benzoate
Methyl 4-(2-(8-chloro-10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H,5H)-yl)acetamido)benzoate
Uniqueness
The specific substitution pattern and functional groups impart unique chemical and biological properties.
Its specific chlorinated naphthyridinone core distinguishes it in terms of reactivity and interaction with biological targets.
Overall, ethyl 4-(2-(8-chloro-10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H,5H,10H)-yl)acetamido)benzoate stands out as a compound of significant interest across multiple research domains, owing to its unique structural features and versatile reactivity.
Properties
IUPAC Name |
ethyl 4-[[2-(8-chloro-10-oxo-1,3,4,5-tetrahydrobenzo[b][1,6]naphthyridin-2-yl)acetyl]amino]benzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22ClN3O4/c1-2-31-23(30)14-3-6-16(7-4-14)25-21(28)13-27-10-9-20-18(12-27)22(29)17-11-15(24)5-8-19(17)26-20/h3-8,11H,2,9-10,12-13H2,1H3,(H,25,28)(H,26,29) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DETHKPQZXSLXCX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)CN2CCC3=C(C2)C(=O)C4=C(N3)C=CC(=C4)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22ClN3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4-(2-chloro-6-fluorobenzyl)-3-(4-fluorophenyl)-1-thioxo-1H-thiazolo[3,4-a]quinazolin-5(4H)-one](/img/new.no-structure.jpg)

![N1-((3-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)oxazolidin-2-yl)methyl)-N2-(2-methoxyphenethyl)oxalamide](/img/structure/B2461446.png)
![2-(2-(3-(3-chlorophenyl)ureido)thiazol-4-yl)-N-(4-methylbenzo[d]thiazol-2-yl)acetamide](/img/structure/B2461448.png)

![tert-butyl N-[1-(5-chloropyridin-2-yl)azetidin-3-yl]carbamate](/img/structure/B2461450.png)


![1-[(2,5-dimethylphenyl)methyl]-N-(3-methoxyphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B2461455.png)
![2-(5-ethoxy-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)-N-(5-methylisoxazol-3-yl)acetamide](/img/structure/B2461456.png)

![[3-Hydroxy-3-(trifluoromethyl)cyclobutyl]methanesulfonyl chloride](/img/structure/B2461458.png)
![8-Bromo-2,3-dihydrobenzo[b]oxepin-4(5H)-one](/img/structure/B2461462.png)

